3-Fluoro-N-hydroxyaniline
Description
3-Fluoro-N-hydroxyaniline is a fluorinated aromatic amine derivative characterized by a hydroxylamine (-NHOH) group and a fluorine atom at the meta position (C3) of the benzene ring. This compound is of interest in medicinal and polymer chemistry due to the electronic effects of fluorine and the reactivity of the hydroxylamine moiety.
Properties
CAS No. |
2369-20-2 |
|---|---|
Molecular Formula |
C6H6FNO |
Molecular Weight |
127.12 g/mol |
IUPAC Name |
N-(3-fluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6FNO/c7-5-2-1-3-6(4-5)8-9/h1-4,8-9H |
InChI Key |
BYWNRDHMVLYAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxyaniline typically involves the fluorination of aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aniline ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . Another approach involves the direct fluorination of aniline using elemental fluorine or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled reactions. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoneimine derivatives, which are reactive intermediates.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoneimine derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-N-hydroxyaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-N-hydroxyaniline involves its interaction with biological molecules through its fluorine and hydroxyl groups. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates such as quinoneimines . These intermediates can interact with cellular proteins and enzymes, potentially leading to biological effects such as enzyme inhibition or activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Fluoro-N-hydroxyaniline with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.
2.1 Substituent Effects and Molecular Properties
Notes:
- Polarity and Solubility : The hydroxylamine group in this compound increases polarity and water solubility compared to methoxy or halogenated analogs. This property is critical in drug design for improving bioavailability.
- Acidity : The -NHOH group (pKa ~6–8) is more acidic than methoxy (-OCH₃, pKa ~9–10), enabling participation in hydrogen bonding or acid-base reactions .
- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with methoxy’s electron-donating effect .
2.3 Toxicological and Regulatory Considerations
While direct data on this compound is lacking, regulatory frameworks for similar compounds (e.g., EPA’s High Production Volume Chemicals, EFSA guidelines) emphasize rigorous impurity control. For example, lists unspecified impurities in pharmaceuticals, underscoring the need for purity validation in hydroxylamine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
